Monomethylfumarate

Pharmacokinetics Bioequivalence Multiple Sclerosis

Researchers requiring a clean Nrf2 probe face a challenge: dimethyl fumarate (DMF) confounds experiments through glutathione depletion and NF-κB inhibition. Monomethylfumarate (MMF) solves this by activating Nrf2 without these off-target effects, even at 1,000-fold higher concentrations. For MS-focused procurement, MMF eliminates gastric methanol release, delivering 82% higher peak exposure than diroximel fumarate. • Nrf2 activation without glutathione depletion (selectivity up to 1,000× vs DMF). • No NF-κB inhibition; ideal for dissecting Nrf2-specific pathways. • Bypasses esterase-mediated activation variability for consistent pharmacokinetics.

Molecular Formula C5H5O4-
Molecular Weight 129.09 g/mol
Cat. No. B1259140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonomethylfumarate
Synonyms(E)-2-methyl-2-butenedioic acid
(Z)-2-methyl-2-butenedioic acid
citraconic acid
citraconic acid, (E)-isomer
citraconic acid, ammonium salt
citraconic acid, calcium salt
citraconic acid, sodium salt
mesaconic acid
methylfumaric acid
methylmaleic acid
monomethylfumarate
Molecular FormulaC5H5O4-
Molecular Weight129.09 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC(=O)[O-]
InChIInChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/p-1/b3-2+
InChIKeyNKHAVTQWNUWKEO-NSCUHMNNSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monomethylfumarate (MMF) for Relapsing Multiple Sclerosis: The Direct Active Moiety vs. Prodrug Fumarates


Monomethylfumarate (MMF) is a fumaric acid monoester and the sole pharmacologically active metabolite of both dimethyl fumarate (DMF) and diroximel fumarate (DRF), two FDA-approved oral therapies for relapsing forms of multiple sclerosis (MS). Unlike DMF and DRF, which are prodrugs that require enzymatic or chemical conversion to release MMF along with alcohol byproducts [1], MMF is administered directly as the active drug (brand name Bafiertam™), bypassing the need for metabolic activation and eliminating co-release of methanol or 2-hydroxyethyl succinimide [2]. This fundamental difference in molecular delivery establishes MMF as a chemically and pharmacokinetically distinct entity within the fumarate class.

Why In-Class Fumarates Are Not Interchangeable: Quantifiable Evidence for MMF-Specific Differentiation


Although DMF, DRF, and MMF share MMF as the ultimate active species, they are not clinically interchangeable. Differences in prodrug conversion efficiency, gastrointestinal methanol release, off-target protein alkylation, and differential immunomodulatory signaling—most notably the ability of DMF but not MMF to inhibit NF-κB—create distinct efficacy-toxicity profiles that demand compound-specific selection [1]. The quantitative evidence below demonstrates that MMF offers measurable advantages in active-moiety bioavailability, gastrointestinal tolerability, hematologic safety, and selectivity of pharmacological action relative to its prodrug counterparts, making generic substitution scientifically unsound.

Monomethylfumarate Differential Evidence Guide: Quantified Proof Points vs. Closest Analogs


Bioequivalent Systemic MMF Exposure Without Prodrug Conversion vs. Dimethyl Fumarate 240 mg

In a Phase 1, randomized crossover study, two Bafiertam™ capsules (190 mg MMF) were bioequivalent to one Tecfidera® capsule (240 mg DMF). The geometric least-squares mean ratios (90% CI) for AUC0-t, AUC0-inf, and Cmax were 96.80% (92.18–101.64), 96.35% (91.81–101.12), and 104.84% (95.54–115.05), respectively, all within the 80–125% bioequivalence boundaries [1]. This establishes that direct MMF administration achieves identical active drug exposure without the need for first-pass metabolic conversion of a prodrug that releases methanol as a byproduct.

Pharmacokinetics Bioequivalence Multiple Sclerosis

Superior MMF Bioavailability vs. Diroximel Fumarate: 82% Higher Cmax at Therapeutic Doses

In a direct randomized crossover comparison, two Bafiertam® capsules (190 mg MMF) produced significantly higher MMF plasma exposure than two Vumerity® capsules (462 mg DRF therapeutic dose). Mean Cmax was 1969 ng/mL vs. 1121 ng/mL (GLSM ratio 181.8%, 90% CI 158.2–208.8). Mean AUC0-t was 3503 vs. 3123 h·ng/mL (ratio 116.8%, 90% CI 107.9–126.5), and AUC0-inf was 3531 vs. 3227 h·ng/mL (ratio 113.8%, 90% CI 105.3–123.0) [1]. The 95 mg MMF capsule delivered higher active moiety exposure despite containing only 82% of the prodrug-equivalent molar dose of DRF.

Pharmacokinetics Bioavailability Drug Delivery

Preserved Absolute Lymphocyte Counts After Fumarate Switch: MMF vs. Diroximel Fumarate

In a single-center retrospective review of 94 patients switching from DMF to either MMF (n=13) or DRF (n=75), patients switching to DRF experienced a median absolute lymphocyte count (ALC) decrease of 26% from baseline, while those switching to MMF showed a median 6% increase. Notably, 28% of DRF-switched patients developed grade 2 lymphopenia (ALC 0.5–<0.8 × 10⁹/L) and 12% developed grade 3 lymphopenia (ALC 0.2–<0.5 × 10⁹/L), whereas zero patients switching to MMF had lymphopenia at follow-up. The percent change in ALC was 30 percentage points higher (more favorable) for MMF vs. DRF (P = 0.026) after controlling for age, sex, BMI, time on DMF, and prior DMTs [1].

Lymphopenia Drug Safety Multiple Sclerosis

Nrf2 Activation Without Glutathione Depletion: MMF Requires ~1,000-Fold Higher Concentration Than DMF

DMF activates the Nrf2 antioxidant pathway but concurrently depletes cellular glutathione (GSH) at low micromolar concentrations, with half-maximal GSH depletion observed at 10 µM in primary astrocyte cultures after 60 minutes. In sharp contrast, MMF requires concentrations of 10 mM to significantly lower GSH content—a 1,000-fold higher concentration than DMF [1]. Both compounds activate Nrf2 signaling, but MMF achieves this with orders of magnitude less non-specific alkylating capacity, translating to reduced in vitro cytotoxicity and preserved mitochondrial function as demonstrated by Ahuja et al. [2].

Nrf2 Pathway Glutathione Depletion Oxidative Stress

Divergent NF-κB Signaling: DMF Inhibits NF-κB; Equivalent Doses of MMF Do Not

A systematic head-to-head comparison by Gillard et al. demonstrated that DMF inhibits NF-κB-driven cytokine production and nuclear translocation of p65 and p52 subunits in an Nrf2-independent manner. In contrast, equivalent doses of MMF and monoethyl fumarate (MEF) did not affect NF-κB signaling at any tested concentration [1]. This represents a qualitative all-or-none mechanistic divergence: DMF possesses an additional immunosuppressive pathway—direct NF-κB inhibition—that MMF lacks entirely. The data demonstrate that these structurally related fumarates produce distinct biological responses and cannot be considered pharmacologically equivalent at the molecular level.

NF-κB Pathway Immunomodulation Mechanism of Action

Improved Gastrointestinal Tolerability vs. Dimethyl Fumarate in Double-Blind Head-to-Head Study

In a randomized, double-blind, 5-week head-to-head study of MMF 190 mg twice daily vs. DMF 240 mg twice daily in healthy subjects, Bafiertam showed an improved gastrointestinal tolerability profile across all measured endpoints. LSMean AUC values for each individual MOGISS symptom were lower for MMF than DMF. MMF-treated subjects experienced fewer days of self-assessed GI symptoms, fewer GI adverse events, and a lower discontinuation rate due to GI adverse events compared with Tecfidera [1]. In a separate PK study, flushing incidence was 60% for Bafiertam vs. 51% for Tecfidera, but GI tolerability was the predominant differentiating factor [2].

Gastrointestinal Tolerability Adverse Events Patient Adherence

Monomethylfumarate Application Scenarios: Evidence-Based Selection for Clinical and Research Use


Bioequivalent Replacement of Dimethyl Fumarate with Reduced GI Toxicity Burden

For patients experiencing gastrointestinal adverse events on dimethyl fumarate, switching to bioequivalent-dose monomethylfumarate (Bafiertam 190 mg BID) provides identical systemic MMF exposure [1] while reducing GI symptom severity, duration, and discontinuation rates, as demonstrated in the Wynn et al. head-to-head GI tolerability study [2]. This scenario leverages the direct active-moiety delivery that eliminates gastric methanol release.

Prevention of Lymphopenia Deterioration When Transitioning Between Fumarate Therapies

For patients requiring a switch from dimethyl fumarate for non-GI reasons (e.g., payer formulary changes), the Cruchelow et al. retrospective data demonstrate that transitioning to monomethylfumarate preserves absolute lymphocyte counts (median 6% increase), whereas switching to diroximel fumarate results in a 26% decrease with 12% of patients developing grade 3 lymphopenia [3]. Procurement and formulary decisions should preferentially select MMF to minimize this serious safety risk.

High-Bioavailability Fumarate Delivery for Patients with Variable Prodrug Metabolism

Monomethylfumarate bypasses inter-individual variability in esterase-mediated prodrug activation, delivering 82% higher peak MMF exposure than diroximel fumarate at therapeutic doses [4]. This makes MMF the preferred fumarate for patients in whom consistent, predictable active-moiety pharmacokinetics are critical, such as those on concomitant medications that may alter esterase activity.

Selective Nrf2 Activator Research Tool Without NF-κB Confounding

For preclinical researchers investigating Nrf2-dependent antioxidant and cytoprotective pathways, monomethylfumarate provides a clean pharmacological probe that activates Nrf2 signaling without depleting glutathione at concentrations up to 1,000-fold higher than DMF [5] and without inhibiting NF-κB signaling [6]. This selectivity makes MMF the preferred research reagent for dissecting Nrf2-specific effects from broad electrophilic stress responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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